Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s IUPAC name can also provide information about its structure .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions (like temperature and pH), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods. Proton Nuclear Magnetic Resonance (^1H NMR) and Carbon-13 Nuclear Magnetic Resonance (^13C NMR) are commonly used to determine the structure of organic compounds .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction (e.g., addition, substitution), the reagents used, and the products formed are all part of this analysis .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic data from NMR, IR, and mass spectrometry can also provide information about the compound’s structure .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(1S,2S)-5-methoxy-3,3-dimethyl-2-(piperidin-1-ylmethyl)-1,2-dihydroinden-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-18(2)15-11-13(21-3)7-8-14(15)17(20)16(18)12-19-9-5-4-6-10-19;/h7-8,11,16-17,20H,4-6,9-10,12H2,1-3H3;1H/t16-,17+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRPDUNRJNJBFT-MCJVGQIASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C1C=C(C=C2)OC)O)CN3CCCCC3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C1C=C(C=C2)OC)O)CN3CCCCC3)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910589 |
Source
|
Record name | 5-Methoxy-3,3-dimethyl-2-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107946-34-9 |
Source
|
Record name | Trans(1H,2H)-5-methoxy-3,3-dimethyl-2-piperidinomethylindan-1-ol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107946349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxy-3,3-dimethyl-2-[(piperidin-1-yl)methyl]-2,3-dihydro-1H-inden-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.